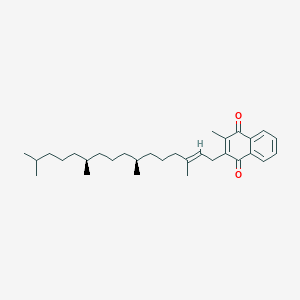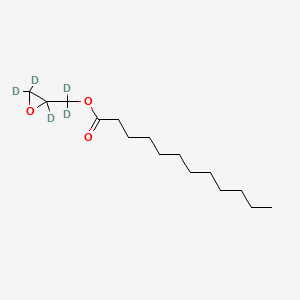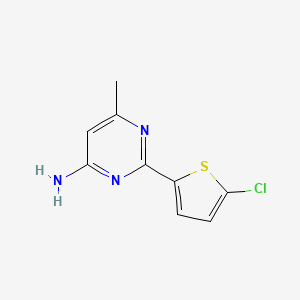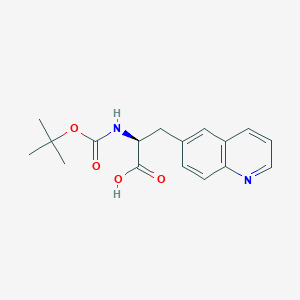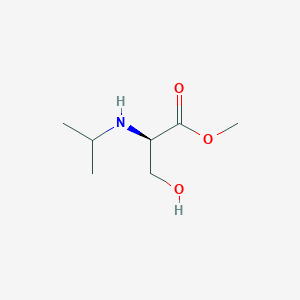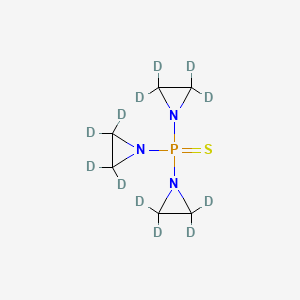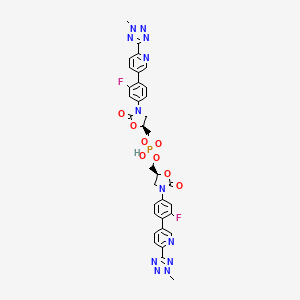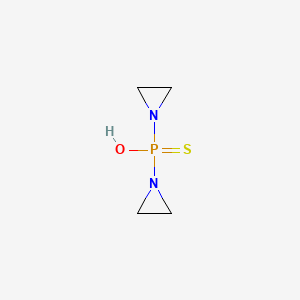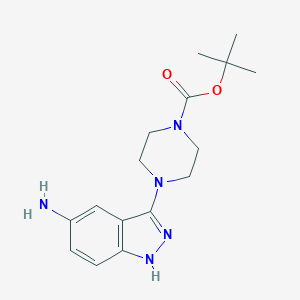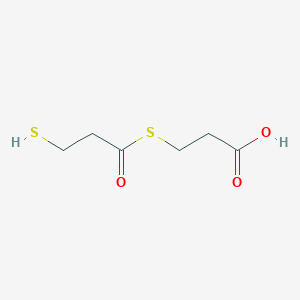
3-((3-Mercaptopropanoyl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Mercaptopropanoyl)thio)propanoic acid is an organosulfur compound with the molecular formula C₆H₁₀O₃S₂. This compound is characterized by the presence of both carboxylic acid and thiol groups, making it a bifunctional molecule. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-((3-Mercaptopropanoyl)thio)propanoic acid can be synthesized through the addition of hydrogen sulfide to acrylic acid . This reaction typically requires controlled conditions to ensure the proper formation of the desired product. The reaction is as follows:
CH2=CHCOOH+H2S→HSCH2CH2COOH
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Mercaptopropanoyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides are formed.
Reduction: Alcohols are produced.
Substitution: Thioethers are generated.
Applications De Recherche Scientifique
3-((3-Mercaptopropanoyl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a competitive inhibitor of glutamate decarboxylase, making it useful in neurological studies.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of hydrophilic gold nanoparticles and as a stabilizer in polymerizations.
Mécanisme D'action
The mechanism of action of 3-((3-Mercaptopropanoyl)thio)propanoic acid involves its interaction with specific molecular targets. In biological systems, it inhibits glutamate decarboxylase, leading to a decrease in the production of gamma-aminobutyric acid (GABA). This inhibition can result in convulsant effects, making it a valuable tool in neurological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercaptopropionic acid: Similar in structure but lacks the additional thio group.
Thiolactic acid (2-mercaptopropionic acid): Contains a thiol group but differs in the position of the functional groups.
Uniqueness
3-((3-Mercaptopropanoyl)thio)propanoic acid is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H10O3S2 |
|---|---|
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
3-(3-sulfanylpropanoylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H10O3S2/c7-5(8)2-4-11-6(9)1-3-10/h10H,1-4H2,(H,7,8) |
Clé InChI |
ZAYYIIIGFLODEV-UHFFFAOYSA-N |
SMILES canonique |
C(CS)C(=O)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


